![molecular formula C11H12N2 B1336341 4-Methyl-3-(1H-pyrrol-1-yl)aniline CAS No. 94009-17-3](/img/structure/B1336341.png)
4-Methyl-3-(1H-pyrrol-1-yl)aniline
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Description
4-Methyl-3-(1H-pyrrol-1-yl)aniline, also known as 4-MPA, is a synthetic organic compound with a wide range of applications in the scientific community. 4-MPA is an aromatic amine that has been studied for its potential use in a variety of applications, including drug design, medicinal chemistry, and biochemistry. It is a versatile compound that can be easily synthesized in the laboratory and has been used in a number of research studies.
Scientific Research Applications
Therapeutic Applications
Pyrrole derivatives are widely used in medicinal chemistry due to their presence in many therapeutically active compounds. They have applications in creating fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more .
Bio-sensing Applications
Electrochemical impedance spectroscopy has been used to construct label-free impedance immunosensing systems for the ultra-sensitive determination of biomarkers like calreticulin (CALR) in human serum samples. This involves the electropolymerization of monomers like oxiran-2-yl methyl 3-(1H-pyrrol-1-yl) propionate on low-cost and disposable electrodes .
Antifungal Activity
The electrostatic region of pyrrole derivatives has been studied for its antifungal activity. For instance, the benzene ring of indazole derivatives has shown beneficial electropositivity for antifungal effects .
Electrochemical and Optical Properties
New monomers and polymers based on pyrrole derivatives have been synthesized to study their electrochemical and optical properties. These studies contribute to the development of materials with potential applications in electronics and photonics .
Antibacterial, Antifungal, and Antitubercular Medicines
Molecular docking studies and biological evaluations have been conducted on new pyrrole derivatives, leading to the development of novel classes of antibacterial, antifungal, and antitubercular medicines .
properties
IUPAC Name |
4-methyl-3-pyrrol-1-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-9-4-5-10(12)8-11(9)13-6-2-3-7-13/h2-8H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQLOMKLDPPIFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2C=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424480 |
Source
|
Record name | 4-Methyl-3-(1H-pyrrol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(1H-pyrrol-1-yl)aniline | |
CAS RN |
94009-17-3 |
Source
|
Record name | 4-Methyl-3-(1H-pyrrol-1-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94009-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-(1H-pyrrol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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